molecular formula C15H11N3O2 B11700756 N-(4-Oxo-3(4H)-quinazolinyl)benzamide

N-(4-Oxo-3(4H)-quinazolinyl)benzamide

Cat. No.: B11700756
M. Wt: 265.27 g/mol
InChI Key: BBJAKBBBVSRZLU-UHFFFAOYSA-N
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Description

N-(4-oxo-3,4-dihydroquinazolin-3-yl)benzamide is an organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This compound features a quinazolinone core structure, which is fused with a benzamide moiety, making it a unique and interesting molecule for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-oxo-3,4-dihydroquinazolin-3-yl)benzamide typically involves the reaction of anthranilic acid hydrazide with diethyl oxalate under microwave irradiation. This reaction leads to the formation of 3-amino-3,4-dihydroquinazolin-4-one, which is then acylated with benzoyl chloride to yield the desired compound .

Industrial Production Methods

In an industrial setting, the synthesis can be optimized by using environmentally benign one-pot three-component synthesis methods. This involves the reaction of phthaloyl chloride with anilines and anthranilamide in water without any catalyst. This green protocol provides excellent yields and utilizes water as a solvent, making the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-(4-oxo-3,4-dihydroquinazolin-3-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolin-4(3H)-one derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: The benzamide moiety can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Quinazolin-4(3H)-one derivatives.

    Reduction: Dihydroquinazolinone derivatives.

    Substitution: Various substituted benzamide derivatives.

Scientific Research Applications

N-(4-oxo-3,4-dihydroquinazolin-3-yl)benzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-oxo-3,4-dihydroquinazolin-3-yl)benzamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various therapeutic effects, such as reducing inflammation or preventing cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-oxo-3,4-dihydroquinazolin-3-yl)succinimide
  • N-(4-oxoquinazolin-3-yl)succinamic acid

Uniqueness

N-(4-oxo-3,4-dihydroquinazolin-3-yl)benzamide is unique due to its specific structural features, which confer distinct biological activities. Compared to its analogs, it has shown promising results in various biological assays, making it a valuable compound for further research .

Properties

Molecular Formula

C15H11N3O2

Molecular Weight

265.27 g/mol

IUPAC Name

N-(4-oxoquinazolin-3-yl)benzamide

InChI

InChI=1S/C15H11N3O2/c19-14(11-6-2-1-3-7-11)17-18-10-16-13-9-5-4-8-12(13)15(18)20/h1-10H,(H,17,19)

InChI Key

BBJAKBBBVSRZLU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NN2C=NC3=CC=CC=C3C2=O

Origin of Product

United States

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